![molecular formula C15H10ClN5 B2391836 7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-12-5](/img/structure/B2391836.png)

7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

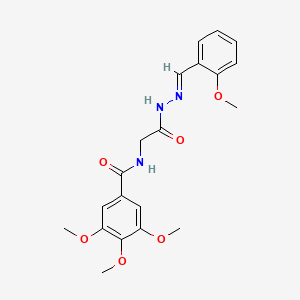

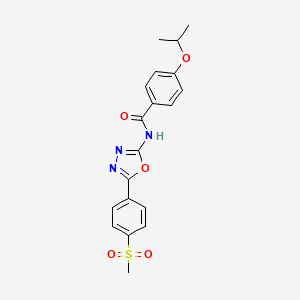

7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CPCP) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. Its structure consists of a 7-chlorophenyl ring connected to a 2-pyrrol-1-yl ring by a 1,2,4-triazolo[1,5-a]pyrimidine bridge. CPCP has been studied extensively in recent years due to its unique structure and interesting properties.

Applications De Recherche Scientifique

- Heat-Resistant Explosives : Researchers have explored this compound due to its heat resistance. Specifically, two novel fused-ring energetic compounds derived from it—3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) —have been synthesized. Both compounds exhibit excellent thermal stability, with decomposition temperatures of 325 °C and 291 °C, respectively. Compound 4, in particular, features an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene) and has a higher density than hexanitrostilbene (HNS). These features make it promising for use in heat-resistant explosives .

- Detonation Performance : The aza-fused structure of compounds 4 and 5 results in higher positive heats of formation compared to other energetic materials. Consequently, they exhibit superior detonation performance, with detonation velocities (Vd) of 8338 m/s (compound 4) and 8097 m/s (compound 5), along with impressive pressures (P) of 30.7 GPa and 29.8 GPa, respectively. These properties surpass those of TATB and HNS .

- Anticancer Agents : Researchers have investigated the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. Modifications of the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds with promising cytotoxic activity against various cancer cell lines. Further studies are needed to optimize their efficacy and selectivity .

- Kinase Inhibitors : Pyrazolo[1,5-a]pyrimidine derivatives have been explored as kinase inhibitors. These compounds can selectively target specific kinases involved in signaling pathways, making them valuable tools for understanding cellular processes and developing therapeutic interventions .

- Organic Semiconductors : The unique fused-ring structure of pyrazolo[1,5-a]pyrimidine derivatives makes them interesting candidates for organic semiconductors. Researchers have investigated their electronic properties, charge transport behavior, and potential applications in organic electronic devices such as field-effect transistors (FETs) and solar cells .

- Building Blocks : Pyrazolo[1,5-a]pyrimidine derivatives serve as versatile building blocks in organic synthesis. Their reactivity allows for the construction of complex molecules, making them valuable intermediates for drug discovery and other chemical transformations .

- Crystal Engineering : The crystal engineering of pyrazolo[1,5-a]pyrimidine derivatives can lead to novel materials with desirable properties. Researchers explore their supramolecular interactions, polymorphism, and crystal packing to design functional materials for various applications .

Energetic Materials and Explosives

Medicinal Chemistry

Chemical Biology

Materials Science

Chemical Synthesis

Materials Engineering

Propriétés

IUPAC Name |

7-(4-chlorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5/c16-12-5-3-11(4-6-12)13-7-8-17-14-18-15(19-21(13)14)20-9-1-2-10-20/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKAGIUWUNUDOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)

![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)